molecular formula C10H8Cl2O2 B15124214 Methyl (E)-3-(3,5-dichlorophenyl)acrylate

Methyl (E)-3-(3,5-dichlorophenyl)acrylate

Cat. No.: B15124214
M. Wt: 231.07 g/mol
InChI Key: DDUKGBAQKQLCDX-NSCUHMNNSA-N
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Description

Methyl (E)-3-(3,5-dichlorophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an acrylate moiety, which is further substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(3,5-dichlorophenyl)acrylate typically involves the esterification of (E)-3-(3,5-dichlorophenyl)acrylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(3,5-dichlorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl (E)-3-(3,5-dichlorophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(3,5-dichlorophenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (E)-3-(3,5-dichlorophenyl)acrylic acid, which can then interact with specific biological pathways. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-chlorophenyl)acrylate
  • Methyl (E)-3-(2,4-dichlorophenyl)acrylate
  • Methyl (E)-3-(3,4-dichlorophenyl)acrylate

Uniqueness

Methyl (E)-3-(3,5-dichlorophenyl)acrylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,5-dichloro substitution pattern may confer distinct properties compared to other isomers, such as enhanced stability or altered interaction with biological targets.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

methyl (E)-3-(3,5-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C10H8Cl2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3/b3-2+

InChI Key

DDUKGBAQKQLCDX-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

COC(=O)C=CC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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